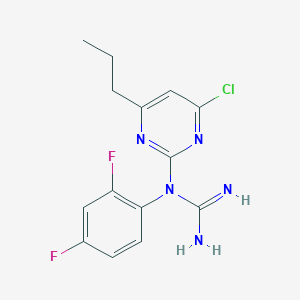
2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a dichlorophenyl group and a phenethoxy group attached to a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzonitrile with phenethyl alcohol in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-dichlorophenyl isothiocyanate
- 2,6-dichlorophenylamine
- 2,6-dichlorophenylacetic acid
Uniqueness
2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one is unique due to its specific structural features, such as the combination of a dichlorophenyl group and a phenethoxy group on a pyridazinone core
Propriétés
Numéro CAS |
565157-28-0 |
|---|---|
Formule moléculaire |
C18H14Cl2N2O2 |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-5-(2-phenylethoxy)pyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-15-7-4-8-16(20)18(15)22-17(23)11-14(12-21-22)24-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 |
Clé InChI |
XKNQFZQQNFYLRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=CC(=O)N(N=C2)C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


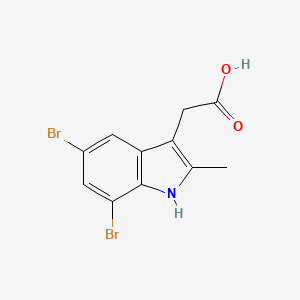

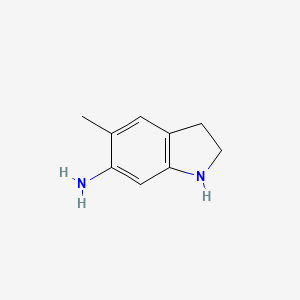
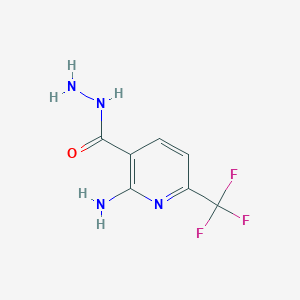
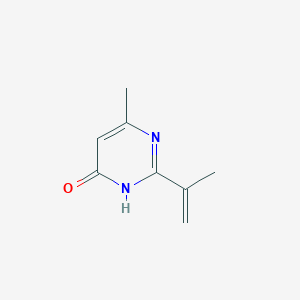


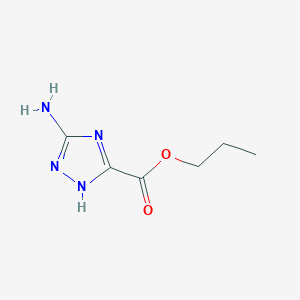


![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
